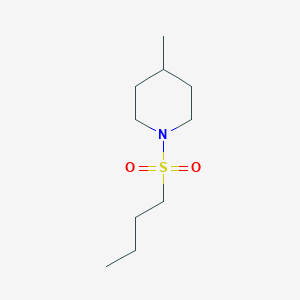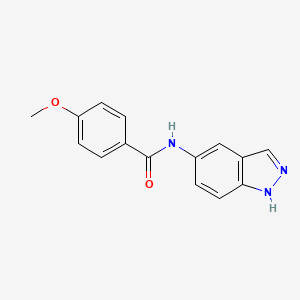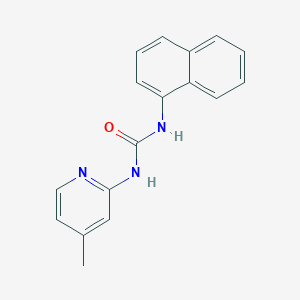![molecular formula C17H26N4O B4424013 N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424013.png)
N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
描述
N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, commonly known as CPP, is a compound that has been extensively studied for its potential applications in scientific research. CPP is a small molecule that acts as a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.
科学研究应用
CPP has been widely used in scientific research to study the role of N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide receptors in various physiological and pathological conditions. For example, CPP has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory. CPP has also been used to study the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
作用机制
CPP acts as a competitive antagonist of the N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide receptor, binding to the receptor's glycine site and preventing the binding of glycine, an essential co-agonist of the receptor. This results in the inhibition of this compound receptor-mediated synaptic transmission and the modulation of downstream signaling pathways. The inhibition of this compound receptor activity by CPP has been shown to have neuroprotective effects in various models of neuronal injury.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. For example, CPP has been shown to reduce the release of glutamate, an excitatory neurotransmitter, from presynaptic terminals. This results in the inhibition of excitatory synaptic transmission and the modulation of neuronal activity. CPP has also been shown to reduce the activity of voltage-gated calcium channels, which are involved in the regulation of intracellular calcium levels.
实验室实验的优点和局限性
One of the main advantages of using CPP in lab experiments is its high potency and selectivity for the N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide receptor. This allows for precise modulation of this compound receptor activity without affecting other receptors or signaling pathways. However, one limitation of using CPP is its relatively short duration of action, which requires frequent dosing in experiments. Additionally, CPP has poor bioavailability and limited penetration of the blood-brain barrier, which may limit its use in certain experimental models.
未来方向
There are several future directions for research on CPP and its potential applications. One area of interest is the development of more potent and selective N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide receptor antagonists based on the structure of CPP. Another area of interest is the investigation of the role of this compound receptors in the pathophysiology of psychiatric disorders such as depression and schizophrenia. Additionally, the use of CPP in combination with other compounds or therapies may have synergistic effects and enhance its therapeutic potential.
属性
IUPAC Name |
N-cyclohexyl-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c22-17(19-15-6-2-1-3-7-15)14-20-10-12-21(13-11-20)16-8-4-5-9-18-16/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUIALVDGGJILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423951.png)

![N-(2-chlorophenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4423965.png)



![N-[1-(4-methylphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4423983.png)

![N-(2,5-dichlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4423999.png)


![1-phenyl-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4424014.png)
![N-(2-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4424016.png)